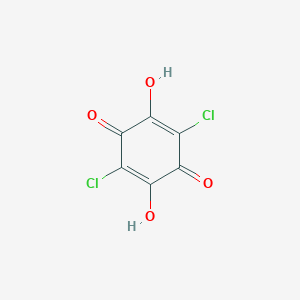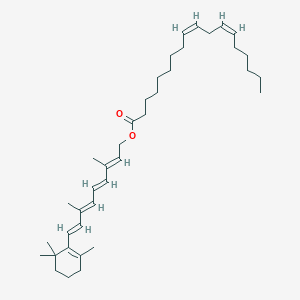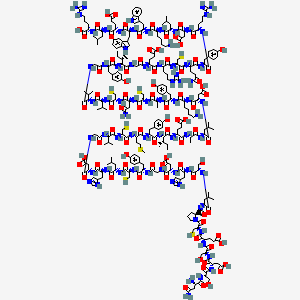![molecular formula C12H14N2O2 B178519 tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate CAS No. 148760-75-2](/img/structure/B178519.png)
tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate
Descripción general
Descripción
tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate (CAS: 148760-75-2) is a bicyclic heterocyclic compound widely utilized as an intermediate in pharmaceutical synthesis, particularly for kinase inhibitors. Its structure features a pyrrolopyridine core protected by a tert-butoxycarbonyl (Boc) group at the 1-position. Key synthetic routes include:
- Route 1: Reaction of 5-azaindole with di-tert-butyl dicarbonate (Boc₂O), achieving a 97% yield .
- Route 2: Coupling of 2,3-dibromo-N-methylmaleimide derivatives, yielding 68% .
The Boc group enhances solubility and stability during synthetic modifications, making it a preferred scaffold for derivatization .
Métodos De Preparación
Catalytic Methods and Reaction Optimization
DMAP-Catalyzed Boc Protection in Acetonitrile
Dimethylaminopyridine (DMAP) serves as an effective catalyst for Boc protection under mild conditions. A representative procedure involves stirring 5-azaindole with DMAP and Boc₂O in acetonitrile at 20°C for 18 hours, achieving quantitative yield (100%) . The mild temperature and polar aprotic solvent facilitate rapid activation of Boc₂O while minimizing side reactions.
Data Table 1: DMAP-Catalyzed Synthesis
Purification via flash chromatography (ethyl acetate/hexanes) ensures high purity, though the method’s scalability is limited by DMAP’s cost and the need for extended reaction times .
Triethylamine-Mediated Boc Protection in Dichloromethane
Triethylamine (TEA) is a cost-effective alternative to DMAP, enabling Boc protection under inert atmospheres. In a typical protocol, 5-azaindole reacts with Boc₂O and TEA in dichloromethane (DCM) at 25°C for 12 hours, yielding 98.2% . The reaction’s exothermic nature necessitates controlled reagent addition to prevent thermal degradation.
Data Table 2: TEA-Mediated Synthesis
Post-reaction workup involves dilution with DCM, drying, and silica gel chromatography (PE/EtOAc). This method is industrially favorable due to TEA’s low cost and compatibility with large-scale operations .
Low-Temperature Boc Protection with Triethylamine
Reducing reaction temperature to 0°C enhances selectivity for mono-Boc protection. A protocol combining 5-azaindole, TEA, and Boc₂O at 0°C for 6 hours achieves 97% yield . The cold conditions suppress di-Boc byproduct formation, a common issue in unprotected azaindoles.
Data Table 3: Low-Temperature Synthesis
Purification via column chromatography (PE/EtOAc) yields a colorless oil, characterized by NMR (CDCl₃): δ 1.65 (s, 9H), 6.62 (d, J = 3.6 Hz), 8.42 (d, J = 5.3 Hz) .
Comparative Analysis of Methodologies
Data Table 4: Method Comparison
| Method | Catalyst | Solvent | Temperature | Yield (%) | Scalability |
|---|---|---|---|---|---|
| DMAP-mediated | DMAP | Acetonitrile | 20°C | 100 | Moderate |
| TEA-mediated | TEA | DCM | 25°C | 98.2 | High |
| Low-temperature TEA | TEA | DCM | 0°C | 97 | Moderate |
The DMAP method offers maximal yield but suffers from scalability constraints. In contrast, TEA-mediated protocols balance yield and practicality, making them preferable for industrial applications. Low-temperature conditions excel in avoiding byproducts but require additional energy for cooling .
Industrial-Scale Considerations
Large-scale production favors continuous flow reactors to enhance mixing and heat dissipation. Automated systems enable precise control over Boc₂O addition, mitigating exothermic risks. Post-synthesis purification often employs recrystallization over chromatography to reduce costs, though initial pilot-scale studies rely on silica gel for purity validation .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyls or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert nitro groups to amines or reduce carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry
tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate serves as a building block in the synthesis of more complex molecules. It is utilized as a ligand in coordination chemistry and can participate in various reactions to form derivatives with tailored properties.
Biology
The compound has shown potential as a bioactive molecule in drug discovery. Its structure allows for interactions with biological targets, making it a candidate for developing novel therapeutics. Studies have indicated its efficacy in modulating specific pathways related to cellular processes.
Medicine
Research has explored the therapeutic potential of this compound in treating diseases such as cancer and neurological disorders. Its ability to stabilize inactive conformations of target proteins suggests a mechanism that could be exploited for drug design .
Industry
In industrial applications, this compound is used in the development of new materials and as a catalyst in chemical reactions. Its unique properties make it suitable for formulating advanced materials with desirable characteristics.
Case Study 1: Drug Development
A study investigated the effects of this compound on cancer cell lines. The compound demonstrated significant anti-proliferative activity, leading to further exploration of its mechanism of action involving apoptosis induction through specific signaling pathways.
Case Study 2: Coordination Chemistry
In another study, the compound was employed as a ligand in metal complexation reactions. The resulting complexes exhibited enhanced catalytic activity in organic transformations, showcasing the utility of this compound in synthetic chemistry.
Mecanismo De Acción
The mechanism of action of tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can stabilize inactive conformations of target proteins, such as kinases, by binding to their active sites . This binding can inhibit the activity of these proteins, leading to downstream effects on cellular signaling pathways and biological processes.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrrolopyridine Core
The following derivatives highlight how substituents influence physicochemical and biological properties:
Key Observations :
- Bromine/Oxazole Substitution: The bromo-oxazole derivative (60) has a lower molecular weight (307.12 vs.
- Iodo Substitution : The 3-iodo analog (1d) exhibits a lower melting point (119°C vs. 127–128°C in alternative syntheses), indicating polymorphism or purity variations .
- Bulkier Groups : The 6-(dimethylcarbamoyl) derivative (39) shows enhanced polarity, likely influencing solubility and target binding .
Saturation and Ring Modifications
Structural analogs with saturated rings or alternative heterocycles demonstrate distinct properties:
Key Observations :
- Heterocycle Replacement : Pyrazole-containing analogs (e.g., CAS 398491-59-3) show lower similarity indices (0.63–0.91), suggesting altered electronic profiles affecting receptor interactions .
Actividad Biológica
tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by various research findings and case studies.
Synthesis
The synthesis of this compound typically involves palladium-catalyzed coupling reactions and base-catalyzed cyclization. The following steps summarize the process:
- Starting Materials : The synthesis begins with compounds like 2-bromo-3-nitropyridine and tert-butyl acrylate.
- Palladium-Catalyzed Coupling : A key step involves a Sonogashira cross-coupling reaction to form the pyrrolo[3,2-c]pyridine core.
- Cyclization : The resulting intermediate undergoes base-catalyzed ring closure.
- Protection and Deprotection : The tert-butyl group serves as a protecting group that can be removed under acidic conditions if necessary.
The biological activity of this compound primarily revolves around its interaction with specific molecular targets. Notably, it has been shown to stabilize inactive conformations of target proteins, such as kinases, influencing various cellular pathways.
Antitumor Activity
Research indicates that this compound exhibits promising antitumor properties. For example, in studies involving human colon cancer cell lines (e.g., HCT116), it demonstrated significant antiproliferative activity with an IC50 value of 0.025 μM, indicating high potency against cancer cells .
Selectivity and Pharmacokinetics
While the compound shows effective inhibition of MPS1 kinase (a target in cancer therapy), it also presents challenges regarding selectivity against other kinases such as CDK2. This selectivity is crucial for minimizing side effects in therapeutic applications . Additionally, it has a favorable oral pharmacokinetic profile, making it an attractive candidate for further development .
Case Studies
Therapeutic Applications
The potential therapeutic applications of this compound extend beyond oncology:
- Neurological Disorders : Investigated for its neuroprotective effects.
- Antidiabetic Properties : Some derivatives show promise in managing blood glucose levels.
- Antimicrobial Activity : Exhibits activity against various pathogens.
Propiedades
IUPAC Name |
tert-butyl pyrrolo[3,2-c]pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-12(2,3)16-11(15)14-7-5-9-8-13-6-4-10(9)14/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKYJYPDHSCLTJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90601949 | |
| Record name | tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90601949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148760-75-2 | |
| Record name | tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90601949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















